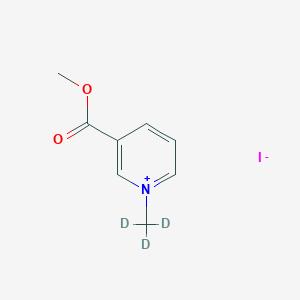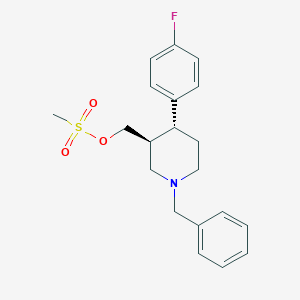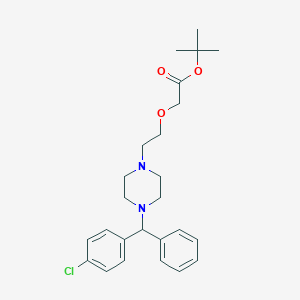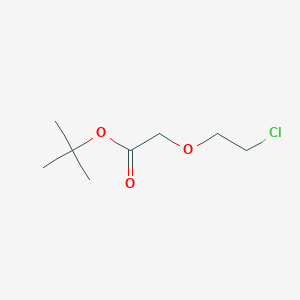
N-Succinyl-L-tyrosine
概要
説明
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. Tyrosine is a non-essential amino acid important for protein synthesis and is a precursor to various neurotransmitters and hormones. It also plays a role in the synthesis of specialized metabolites in plants and microorganisms.
Synthesis Analysis
While specific details on the synthesis of N-Succinyl-L-tyrosine are not readily available, the synthesis of related tyrosine derivatives has been explored. For example, the synthesis of 2-[18F]Fluoro-L-tyrosine involves the electrophilic preparation of protected 2-trialkylstannyl tyrosine derivatives as precursors, indicating complex multi-step processes in synthesizing such derivatives (Hess et al., 2002).
Molecular Structure Analysis
The molecular structure of tyrosine derivatives can be complex. For instance, the neutron diffraction structure determination of L-tyrosine shows that the molecule occurs in a zwitterion form in pure L-tyrosine, with a complex network of hydrogen bonds (Frey et al., 1973). These structural features are crucial in determining the reactivity and interactions of tyrosine derivatives like N-Succinyl-L-tyrosine.
Chemical Reactions and Properties
Tyrosine derivatives participate in various chemical reactions, reflecting their diverse functionalities. For instance, tyrosine can undergo succinylation, as seen in succinylpepsinogen, where the reaction occurs with tyrosine residues in the protein (Gounaris & Perlmann, 1967). These chemical reactions influence the physical and chemical properties of the tyrosine derivatives.
Physical Properties Analysis
The physical properties of tyrosine derivatives are influenced by their molecular structure. The crystalline structures of L-tyrosine compounds, as studied through neutron diffraction, reveal details about their bond lengths, valence angles, and conformational angles, which are essential for understanding their physical properties (Frey et al., 1973).
科学的研究の応用
-
Biocatalytic Derivatization of L-Tyrosine
- Field : Biotechnology
- Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids .
- Methods : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .
- Results : These derivatives are widely employed in the pharmaceutical, food, and cosmetics industries .
-
Hydroxylation of Amino Acids
- Field : Biochemistry
- Application : L-Tyrosine can be hydroxylated to produce 3-Hydroxy-L-tyrosine (L-DOPA), one of the precursors for the synthesis of norepinephrine and dopamine in the body .
- Methods : The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes, such as tryptophan hydroxylase, L-pipecolic acid trans-4-hydroxylase, lysine hydroxylase, etc .
- Results : Hydroxylase conspicuously increases the variety of amino acid derivatives .
-
Biotechnological Production of L-Tyrosine
- Field : Biotechnology
- Application : The aromatic amino acid L-tyrosine is used as a dietary supplement and has promise as a valuable precursor compound for various industrial and pharmaceutical applications .
- Methods : In contrast to chemical production, biotechnological methods can produce L-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
- Results : Various strategies for synthesizing L-tyrosine by employing biocatalysts are being explored .
-
Cosmeceutical Applications
- Field : Cosmetology
- Application : Certain plant extracts, including those from halophyte plants, have been found to inhibit enzymes such as elastase, collagenase, hyaluronidase, and tyrosinase. These enzymes are related to skin aging and whitening properties, suggesting potential cosmeceutical applications .
- Methods : The study involved in vitro screening of 70% ethanol extracts of 22 halophyte plants collected from the coast of South Korea .
- Results : The study suggested that these plant extracts may be potent inhibitors of the mentioned enzymes and could be useful for application in cosmeceuticals .
-
Biotechnological Production of Clavulanic Acid
- Field : Biotechnology
- Application : N-Succinyl-L-tyrosine is a by-product formed during the fermentation leading to Clavulanic acid .
- Methods : The production of Clavulanic acid involves a fermentation process .
- Results : Clavulanic acid is a potent inhibitor of beta-lactamase enzymes and is often used in combination with penicillin group antibiotics .
-
Industrial Dynamic Kinetic Resolution
- Field : Industrial Biotechnology
- Application : N-Succinyl-amino acid racemase (NSAAR) has biotechnological potential due to its use in the industrial dynamic kinetic resolution methodology .
- Methods : This process involves the use of NSAAR, an enolase superfamily member .
- Results : The process is used in industrial applications .
-
Cosmeceutical Applications
- Field : Cosmetology
- Application : Certain plant extracts, including those from halophyte plants, have been found to inhibit enzymes such as elastase, collagenase, hyaluronidase, and tyrosinase. These enzymes are related to skin aging and whitening properties, suggesting potential cosmeceutical applications .
- Methods : The study involved in vitro screening of 70% ethanol extracts of 22 halophyte plants collected from the coast of South Korea .
- Results : The study suggested that these plant extracts may be potent inhibitors of the mentioned enzymes and could be useful for application in cosmeceuticals .
-
Biotechnological Production of Clavulanic Acid
- Field : Biotechnology
- Application : N-Succinyl-L-tyrosine is a by-product formed during the fermentation leading to Clavulanic acid .
- Methods : The production of Clavulanic acid involves a fermentation process .
- Results : Clavulanic acid is a potent inhibitor of beta-lactamase enzymes and is often used in combination with penicillin group antibiotics .
-
Industrial Dynamic Kinetic Resolution
- Field : Industrial Biotechnology
- Application : N-Succinyl-amino acid racemase (NSAAR) has biotechnological potential due to its use in the industrial dynamic kinetic resolution methodology .
- Methods : This process involves the use of NSAAR, an enolase superfamily member .
- Results : The process is used in industrial applications .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling N-Succinyl-L-tyrosine . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
While the future directions of N-Succinyl-L-tyrosine specifically were not found in the retrieved papers, it’s worth noting that the enzymatic production of L-tyrosine derivatives, which includes N-Succinyl-L-tyrosine, is a topic of ongoing research . The development of novel drugs for treating diseases like small cell lung cancer is also a future direction .
特性
IUPAC Name |
4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAEOWQOQIWJT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432580 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinyl-L-tyrosine | |
CAS RN |
374816-32-7 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)





![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)



